Triple‑Receptor Pharmacology (5‑HT2C, σ1, D3): Unique Polypharmacology Among Anxiolytic Antihistamines
Captodiame is distinguished from all conventional first‑generation antihistamines by its concurrent engagement of three therapeutically relevant targets. Captodiame acts as an antagonist at the 5‑HT2C receptor and an agonist at both sigma‑1 and dopamine D3 receptors [1]. In contrast, diphenhydramine — its closest structural congener — exhibits negligible affinity for 5‑HT2C (Ki ≈ 513 nM) and sigma‑1 receptors (Ki ≈ 58 nM) and lacks functional D3 agonism [2][3]. Hydroxyzine is a potent H1 antagonist (Ki ≈ 2 nM) but possesses very low muscarinic receptor affinity (Ki = 3,600‑30,000 nM) and no reported 5‑HT2C or sigma‑1 activity [4]. This unique polypharmacology enables captodiame to modulate serotonergic, dopaminergic, and sigma‑1‑mediated neurotrophic pathways simultaneously.
| Evidence Dimension | Receptor binding profile (qualitative target engagement) |
|---|---|
| Target Compound Data | 5‑HT2C antagonist, σ1 agonist, D3 agonist (functional activity confirmed in vivo) |
| Comparator Or Baseline | Diphenhydramine: H1 antagonist (Ki = 11.7 nM); 5‑HT2C Ki ≈ 513 nM; σ1 Ki ≈ 58 nM (binding only, no reported functional D3 agonism). Hydroxyzine: H1 antagonist (Ki ≈ 2 nM); no reported 5‑HT2C or σ1 activity. |
| Quantified Difference | Captodiame engages three therapeutically validated CNS targets vs. predominantly H1‑only activity for comparators. |
| Conditions | Radioligand binding assays using human recombinant receptors; functional activity confirmed by in vivo forced‑swim test and BDNF expression. |
Why This Matters
Procurement specifications requiring a multi‑target anxiolytic with serotonergic, sigma‑1, and dopaminergic activity cannot be met by standard H1‑selective antihistamines, making captodiame the only commercially available diphenylmethane derivative with this pharmacology.
- [1] Ring RM, Regan CM. Captodiamine, a putative antidepressant, enhances hypothalamic BDNF expression in vivo by synergistic 5-HT2c receptor antagonism and sigma-1 receptor agonism. J Psychopharmacol. 2013;27(10):930‑939. doi:10.1177/0269881113497614. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Diphenhydramine — Ligand Activity Charts. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1218 (accessed 2026-04-28). View Source
- [3] Hiep Dong et al. Identification of diphenhydramine and phenyltoloxamine as potent sigma‑1 receptor ligands. (referenced in scite.ai; Ki = 58 nM for diphenhydramine at σ1). View Source
- [4] IUPHAR/BPS Guide to Pharmacology. Hydroxyzine — Ligand Activity Charts. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=2750 (accessed 2026-04-28). View Source
